molecular formula C21H18N6O4 B11509968 2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide

2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide

Cat. No.: B11509968
M. Wt: 418.4 g/mol
InChI Key: KIGGOZYRESUKHK-UHFFFAOYSA-N
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Description

2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide typically involves multi-step reactions. One common method involves the condensation of substituted hydrazines with β-ketoesters, followed by cyclization to form the pyrano[2,3-c]pyrazole core . The reaction conditions often require the use of catalysts such as thiourea dioxide in aqueous media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H18N6O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-[4-(6-amino-5-cyano-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C21H18N6O4/c1-29-15-8-12(2-3-14(15)30-10-16(23)28)17-13(9-22)20(24)31-21-18(17)19(26-27-21)11-4-6-25-7-5-11/h2-8,17H,10,24H2,1H3,(H2,23,28)(H,26,27)

InChI Key

KIGGOZYRESUKHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N)OCC(=O)N

Origin of Product

United States

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